molecular formula C12H22O11 B3157567 A-Lactulose CAS No. 85026-53-5

A-Lactulose

Cat. No.: B3157567
CAS No.: 85026-53-5
M. Wt: 342.3 g/mol
InChI Key: NBGXQZRRLOGAJF-WJONTELPSA-N
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Description

A-Lactulose is a synthetic disaccharide composed of galactose and fructose. It is primarily used in the medical field as a laxative and for the treatment of hepatic encephalopathy. This compound does not occur naturally and is produced through the isomerization of lactose.

Preparation Methods

Synthetic Routes and Reaction Conditions

A-Lactulose is synthesized from lactose through the Lobry de Bruyn-Alberda van Ekenstein transformation, which involves the isomerization of lactose under alkaline conditions. This reaction can be catalyzed by various enzymes, such as β-galactosidase and cellobiose 2-epimerase .

Industrial Production Methods

Industrial production of this compound typically involves the chemical isomerization of lactose using alkaline catalysts. enzymatic methods are gaining popularity due to their environmental friendliness and higher selectivity. The enzymatic conversion of lactose to this compound using β-galactosidase or cellobiose 2-epimerase is a promising alternative .

Chemical Reactions Analysis

Types of Reactions

A-Lactulose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of lactulosyl-lysine through the reaction with the free ε-amino group of lysine .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include alkaline solutions for isomerization and various enzymes for catalysis. The reaction conditions often involve moderate temperatures and specific pH levels to optimize enzyme activity .

Major Products Formed

The major products formed from the reactions of this compound include lactulosyl-lysine and other derivatives that are used in various applications, such as prebiotics and pharmaceuticals .

Scientific Research Applications

A-Lactulose has a wide range of scientific research applications:

Comparison with Similar Compounds

A-Lactulose is often compared with other disaccharides such as lactose and lactitol. Unlike lactose, this compound is not absorbed in the small intestine and reaches the colon intact, where it exerts its prebiotic effects. Lactitol, another synthetic disaccharide, is also used as a laxative but has different metabolic pathways and effects on gut microbiota .

Similar Compounds

This compound stands out due to its dual role as a laxative and a prebiotic, making it a unique and valuable compound in both medical and industrial applications.

Properties

IUPAC Name

(2S,3S,4R,5R)-2-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGXQZRRLOGAJF-WJONTELPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260218
Record name 4-O-β-D-Galactopyranosyl-α-D-fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85026-53-5
Record name 4-O-β-D-Galactopyranosyl-α-D-fructopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85026-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-O-β-D-Galactopyranosyl-α-D-fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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